molecular formula C14H18BrClNNaO10 B13401518 Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate

Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate

Cat. No.: B13401518
M. Wt: 498.64 g/mol
InChI Key: KSEGXDRRKCCCGG-UHFFFAOYSA-M
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Description

Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate typically involves multiple steps, including the formation of the indole ring, halogenation, and glycosylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production.

Chemical Reactions Analysis

Types of Reactions

Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms in the indole ring can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and halogen atoms play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate
  • Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate dihydrate

Uniqueness

The trihydrate form of this compound is unique due to its specific hydration state, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C14H18BrClNNaO10

Molecular Weight

498.64 g/mol

IUPAC Name

sodium;6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate

InChI

InChI=1S/C14H13BrClNO7.Na.3H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;;;/h1-3,9-12,14,17-20H,(H,21,22);;3*1H2/q;+1;;;/p-1

InChI Key

KSEGXDRRKCCCGG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+]

Origin of Product

United States

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